molecular formula C22H17ClN4O3 B2672471 7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-00-6

7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2672471
CAS No.: 899948-00-6
M. Wt: 420.85
InChI Key: JEEBLNPKKHDXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H17ClN4O3 and its molecular weight is 420.85. The purity is usually 95%.
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Scientific Research Applications

Psychotropic Potential of Purine Derivatives

A study explored a new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, revealing their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed psychotropic activity, with specific derivatives showing antidepressant-like and anxiolytic-like effects in animal models (Chłoń-Rzepa et al., 2013).

Antidepressant and Anxiolytic Activity

Further research into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has identified compounds with significant affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Selected compounds demonstrated potential as antidepressants and anxiolytics in vivo, suggesting a basis for designing new therapeutic agents targeting these receptors (Zagórska et al., 2015).

Novel Synthetic Routes and Pharmacological Activities

The synthesis of new xanthene derivatives with antiasthmatic properties has been explored, focusing on the development of Phosphodiesterase 3 inhibitors. This research underlines the versatility of purine-based compounds in synthesizing pharmacologically active agents with potential therapeutic applications in asthma and other conditions (Bhatia et al., 2016).

Molecular Interaction and Drug Design Insights

Investigations into the topology of interactions within pharmaceutically relevant polymorphs of methylxanthines offer valuable insights into the molecular basis of their therapeutic potential. Such studies can inform the design of new compounds with optimized pharmacological profiles, leveraging the structural diversity of purine derivatives for targeted therapeutic applications (Latosinska et al., 2014).

Properties

IUPAC Name

7-(4-chlorophenyl)-4-methyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3/c1-25-19-18(20(28)26(22(25)29)12-11-14-5-3-2-4-6-14)27-13-17(30-21(27)24-19)15-7-9-16(23)10-8-15/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEBLNPKKHDXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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